molecular formula C21H23ClN4O3S2 B6493123 N'-(4-chloro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzohydrazide CAS No. 851979-38-9

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzohydrazide

Cat. No. B6493123
M. Wt: 479.0 g/mol
InChI Key: GISPUIDGXOPWMZ-UHFFFAOYSA-N
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Description

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzohydrazide is a useful research compound. Its molecular formula is C21H23ClN4O3S2 and its molecular weight is 479.0 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(4-chloro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzohydrazide is 478.0900106 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N'-(4-chloro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(4-chloro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N'-(4-chloro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzohydrazide' involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 4-(chlorosulfonyl)benzoic acid to form an intermediate, which is then reacted with 2-ethylpiperidine-1-carboxaldehyde to form the final product.

Starting Materials
4-chloro-1,3-benzothiazol-2-amine, 4-(chlorosulfonyl)benzoic acid, 2-ethylpiperidine-1-carboxaldehyde

Reaction
Step 1: 4-chloro-1,3-benzothiazol-2-amine is reacted with 4-(chlorosulfonyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to form an intermediate., Step 2: The intermediate is then reacted with 2-ethylpiperidine-1-carboxaldehyde in the presence of a reducing agent such as sodium borohydride (NaBH4) and a catalyst such as acetic acid (AcOH) in anhydrous ethanol (EtOH) to form the final product., Step 3: The final product is purified by column chromatography using a suitable solvent system such as ethyl acetate/hexanes.

properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3S2/c1-2-15-6-3-4-13-26(15)31(28,29)16-11-9-14(10-12-16)20(27)24-25-21-23-19-17(22)7-5-8-18(19)30-21/h5,7-12,15H,2-4,6,13H2,1H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISPUIDGXOPWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide

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